molecular formula C7H9ClN2O B050749 4-Chloro-6-isopropoxypyrimidine CAS No. 83774-13-4

4-Chloro-6-isopropoxypyrimidine

Cat. No. B050749
Key on ui cas rn: 83774-13-4
M. Wt: 172.61 g/mol
InChI Key: RQWKDAIBLSRPIC-UHFFFAOYSA-N
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Patent
US04435401

Procedure details

A solution of sodium isopropoxide (prepared from 0.77 g sodium) in isopropanol (230 ml) was added dropwise over 8 hours to a stirred solution of 4,6-dichloropyrimidine (5.0 g) in isopropanol (60 ml) at room temperature. The solvent was evaporated in vacuo, the residue taken up in water and extracted three times with diethylether (3×70 ml). The combined ether extracts were dried (Na2SO4) and evaporated in vacuo to give 4-chloro-6-isopropoxy pyrimidine (4.4 g) as an oil, characterized spectroscopically, and used directly.
Name
sodium isopropoxide
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-:3].[Na+].[Cl:6][C:7]1[CH:12]=[C:11](Cl)[N:10]=[CH:9][N:8]=1>C(O)(C)C>[Cl:6][C:7]1[CH:12]=[C:11]([O:3][CH:2]([CH3:4])[CH3:1])[N:10]=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
sodium isopropoxide
Quantity
0.77 g
Type
reactant
Smiles
CC([O-])C.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethylether (3×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 271.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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